molecular formula C9H10OS B14892138 Cyclopropyl(5-methylthiophen-2-yl)methanone

Cyclopropyl(5-methylthiophen-2-yl)methanone

Cat. No.: B14892138
M. Wt: 166.24 g/mol
InChI Key: VZXZKBMONKYBTN-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methylthiophen-2-yl)methanone is an organic compound with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol . This compound features a cyclopropyl group attached to a methanone moiety, which is further connected to a 5-methylthiophen-2-yl group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-methylthiophen-2-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 5-methylthiophene-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(5-methylthiophen-2-yl)methanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(5-chlorothiophen-2-yl)methanone
  • Cyclopropyl(5-bromothiophen-2-yl)methanone
  • Cyclopropyl(5-fluorothiophen-2-yl)methanone

Uniqueness

Cyclopropyl(5-methylthiophen-2-yl)methanone is unique due to the presence of the methyl group on the thiophene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

cyclopropyl-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C9H10OS/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3

InChI Key

VZXZKBMONKYBTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C2CC2

Origin of Product

United States

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